molecular formula C36H66N6O6 B13418378 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone CAS No. 4174-07-6

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone

Cat. No.: B13418378
CAS No.: 4174-07-6
M. Wt: 678.9 g/mol
InChI Key: JESUUVMABJHXHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone typically involves multi-step organic reactions. The process begins with the formation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. These reactions often require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the purity and consistency of the final product .

Mechanism of Action

Biological Activity

1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone (CAS Number: 4174-07-6) is a complex cyclic compound characterized by its unique structure and potential biological activities. It has garnered attention in various fields of research due to its molecular properties and interactions. This article provides a detailed examination of its biological activity based on available literature and research findings.

PropertyValue
Molecular FormulaC36H66N6O6
Molecular Weight678.946 g/mol
Exact Mass678.504 g/mol
LogP5.715
Polar Surface Area (PSA)195.540 Ų

The compound's structure includes multiple nitrogen atoms within a cyclic framework, which is expected to influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1,8,15,22,29,36-hexaazacyclodotetracontane exhibit significant antimicrobial activity. For instance:

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that cyclic compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in various cancer cell lines:

  • Research Findings : In vitro studies revealed that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • Experimental Results : A study assessed the radical scavenging activity of related cyclic hexones and found that they effectively neutralized free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of 1,8,15,22,29,36-hexaazacyclodotetracontane are thought to involve several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Potential intercalation with DNA could lead to disruptions in replication and transcription processes.

Properties

CAS No.

4174-07-6

Molecular Formula

C36H66N6O6

Molecular Weight

678.9 g/mol

IUPAC Name

1,8,15,22,29,36-hexazacyclodotetracontane-2,7,16,21,30,35-hexone

InChI

InChI=1S/C36H66N6O6/c43-31-19-7-8-21-33(45)39-27-15-3-4-17-29-41-35(47)23-11-12-24-36(48)42-30-18-6-5-16-28-40-34(46)22-10-9-20-32(44)38-26-14-2-1-13-25-37-31/h1-30H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)

InChI Key

JESUUVMABJHXHX-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1

Origin of Product

United States

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